Dcdpc
Overview
Description
Dcdpc is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties and potential applications in various fields. In
Scientific Research Applications
Dynamic Consent in Biomedical Research : Kaye et al. (2014) discuss Dynamic Consent (DC), a digital interface designed for the 21st-century research landscape, which connects researchers and participants, allowing for more engaged and informed decision-making (Kaye et al., 2014).
Properties of ω‐Cyclohexane Fatty Acids in Membranes : Kannenberg et al. (1984) study the properties of di‐ω‐cyclohexyldodecanoylphosphatidylcholine (DCDPC) in model membranes, revealing insights into membrane stability and permeability, relevant for understanding membrane adaptations in bacteria (Kannenberg et al., 1984).
The Diesel Combustion Collaboratory : Pancerella et al. (1999) describe the Diesel Combustion Collaboratory (DCC), showcasing how collaborative technologies aid combustion researchers in various settings (Pancerella et al., 1999).
Red Emitter Study for Organic Light Emitting Diodes : Liu et al. (2011) conduct a theoretical investigation on the properties of DCDPC, a red emitter for organic light emitting diodes applications, providing insights into electronic structures and performance in various solvents (Liu et al., 2011).
Evolution of Dynamic Combinatorial Chemistry : Cougnon and Sanders (2012) detail the evolution of Dynamic Combinatorial Chemistry (DCC), highlighting its application in various fields like catalysis and responsive materials (Cougnon & Sanders, 2012).
A Fluorescence-Lifetime Probe for DNA Interactions : Dziuba et al. (2015, 2016) developed a nucleoside linked to a fluorescent molecular rotor (dC(bdp)) to sense changes in DNA microenvironment, demonstrating its application in live-cell microscopy and analysis of DNA-associated processes (Dziuba et al., 2015) (Dziuba et al., 2016).
Discovery of Subfamily-Selective Inhibitors for Nucleic Acid Demethylases : Das et al. (2018) utilize a multiprotein DCC strategy to identify selective probes against epigenetic enzymes, showcasing the application of DCC in drug discovery (Das et al., 2018).
Scientific Data Curation Education : Kelly et al. (2013) discuss the development of a model for educating students in scientific data curation, relevant for managing and interpreting large data sets in research (Kelly et al., 2013).
properties
IUPAC Name |
4-chloro-2-(3-chloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQYSSLIKJJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170530 | |
Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dcdpc | |
CAS RN |
17870-85-8 | |
Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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